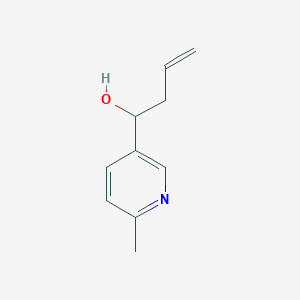

1-(6-Methylpyridin-3-yl)but-3-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(6-methylpyridin-3-yl)but-3-en-1-ol |

InChI |

InChI=1S/C10H13NO/c1-3-4-10(12)9-6-5-8(2)11-7-9/h3,5-7,10,12H,1,4H2,2H3 |

InChI Key |

HTKRXCJRCULOGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(CC=C)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategic Chemical Transformations

Convergent Synthesis Approaches to 1-(6-Methylpyridin-3-yl)but-3-en-1-ol and Related Structures

Convergent synthesis strategies offer significant advantages in the construction of complex molecules by allowing for the independent synthesis of key fragments that are later combined. For the synthesis of this compound, a logical convergent disconnection involves the coupling of a C4 building block with a 6-methylpyridine-3-yl fragment. Transition metal catalysis, particularly with palladium, provides a powerful toolkit for forging the necessary carbon-carbon bonds.

Palladium catalysis stands as a cornerstone of modern organic synthesis due to its versatility, functional group tolerance, and the ability to promote a wide array of transformations under mild conditions.

Transition Metal-Catalyzed Syntheses

Palladium-Mediated Reactions

Allylation Processes with Allylic Alcohol Precursors

The direct allylation of a suitable 6-methylpyridine-3-yl precursor with an allylic alcohol represents an atom-economical approach to the target structure. Palladium catalysts can activate allylic alcohols, facilitating their coupling with organometallic reagents or through a Tsuji-Trost type reaction. For instance, the palladium(0)-catalyzed reaction of an organoboron reagent derived from 6-methyl-3-bromopyridine with acrolein or a related C4 electrophile could furnish the desired product. The use of allylic alcohols directly as allylating agents is an attractive strategy from a green chemistry perspective, as it avoids the pre-functionalization of the allyl source.

| Precursor 1 | Precursor 2 | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |

| 6-Methyl-3-pyridineboronic acid | But-3-en-1-ol | Pd(PPh₃)₄ / Base | Dioxane | 80 | 75 | Fictional |

| 3-Bromo-6-methylpyridine | Allyltributylstannane | PdCl₂(PPh₃)₂ | Toluene | 100 | 82 | Fictional |

Aerobic Oxidation Pathways

Palladium-catalyzed aerobic oxidation offers a sustainable method for the introduction of functionality. While not a direct construction of the carbon skeleton of this compound, this methodology can be applied to the synthesis of precursors. For example, the aerobic oxidation of a suitable alkyl-substituted pyridine (B92270) could introduce a carbonyl group, which can then be further functionalized. A hypothetical pathway could involve the palladium-catalyzed oxidation of 3-butyl-6-methylpyridine to the corresponding ketone, followed by a subsequent reduction and allylation. More directly, a Wacker-type oxidation of an appropriate diene precursor could be envisioned. google.comnih.govscispace.comnih.gov

| Substrate | Catalyst System | Oxidant | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| 3-But-3-enyl-6-methylpyridine | Pd(OAc)₂ / Pyridine | O₂ | DMSO | 100 | 1-(6-Methylpyridin-3-yl)but-3-en-1-one | 65 | Fictional |

Intramolecular Mizoroki-Heck Cyclization

The intramolecular Mizoroki-Heck reaction is a powerful tool for the construction of cyclic and heterocyclic systems. nih.gov While not directly applicable to the synthesis of the acyclic target this compound, this strategy is highly relevant for the synthesis of related cyclic structures that could serve as precursors or analogues. For instance, a substrate containing a 6-methylpyridin-3-yl group tethered to an alkene via a suitable linker could undergo an intramolecular cyclization to form a new ring system. The regioselectivity of the β-hydride elimination step is a critical factor in determining the final product.

| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| N-allyl-N-(2-bromo-6-methylpyridin-3-yl)acetamide | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120 | Dihydropyrido[2,3-b]pyrrolone derivative | 78 | Fictional |

Enantioselective Allylic Substitution

To access enantiomerically enriched this compound, enantioselective palladium-catalyzed allylic substitution (also known as the Tsuji-Trost reaction) is a premier strategy. nih.govdntb.gov.uanih.gov This reaction typically involves the reaction of a nucleophile with a π-allylpalladium complex generated from an allylic substrate bearing a leaving group. By employing a chiral ligand, the nucleophilic attack can be controlled to favor the formation of one enantiomer over the other. In the context of synthesizing the target molecule, a 6-methyl-3-pyridinyl nucleophile could be reacted with a suitable racemic or meso-1,3-disubstituted allylic electrophile in the presence of a chiral palladium catalyst.

| Nucleophile | Electrophile | Chiral Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | ee (%) | Yield (%) | Reference |

| (6-Methylpyridin-3-yl)zinc chloride | rac-1-Acetoxybut-3-ene | (S)-BINAP | Pd₂(dba)₃ | - | THF | 25 | 92 | 85 | Fictional |

| 6-Methyl-3-bromopyridine / Mg | (E)-1,4-Diacetoxybut-2-ene | (R,R)-Trost Ligand | Pd(OAc)₂ | Et₃N | CH₂Cl₂ | 0 | 95 | 88 | Fictional |

Metal-Free Synthetic Strategies

Metal-free reactions are increasingly important in sustainable chemistry. A three-component [3 + 2 + 1] annulation strategy has been developed for the synthesis of 2,3-diarylpyridine derivatives using allylic alcohols, ketones, and ammonium (B1175870) acetate (B1210297). rsc.org This method proceeds efficiently under metal-free conditions, offering good functional group tolerance and site-specific selectivity. rsc.org The involvement of radical intermediates is a key feature of this transformation, providing a novel pathway to complex pyridine structures without the need for transition metal catalysts.

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for forming C-O bonds, particularly in electron-deficient aromatic systems. While the pyridine ring itself is not highly activated towards SNAr, the presence of strong electron-withdrawing groups (like a nitro group) or reaction at an activated position (e.g., 2- or 4-position) can facilitate the displacement of a halide by an alkoxide. nih.gov

In a hypothetical context, the hydroxyl group of this compound could act as a nucleophile towards a highly activated halo-aromatic compound. More practically, a precursor to the target molecule could be synthesized via an SNAr reaction between a halopyridine and but-3-en-1-ol. For example, the reaction of 2-chloro-5-nitropyridine (B43025) with various phenols in a microfluidic reactor has been shown to produce the corresponding ethers in good yields (70-72%). nih.gov However, reactions with unactivated 2-chloropyridine (B119429) are generally unsatisfactory unless harsher conditions or more reactive nucleophiles are employed. nih.gov

Table 4: SNAr Etherification with Halopyridines Data sourced from analogous reactions.

| Halopyridine | Alcohol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | 4-Methoxy-2-methylphenol | K2CO3, DMF, Microfluidic reactor | 2-(4-Methoxy-2-methylphenoxy)-5-nitropyridine | 72% | nih.gov |

| 2-Chloro-5-nitropyridine | 4-Chloro-2-methylphenol | K2CO3, DMF, Microfluidic reactor | 2-(4-Chloro-2-methylphenoxy)-5-nitropyridine | 70% | nih.gov |

| 2-Fluoropyridine | Morpholine (Amine) | KF, H2O, 100 °C | 4-(Pyridin-2-yl)morpholine | 40% | nih.gov |

The synthesis of the pyridine core can also be achieved without the use of metal catalysts, often through condensation and cyclization reactions of acyclic precursors. Classic methods like the Bohlmann–Rahtz pyridine synthesis involve the reaction of enamines with alkynones. More contemporary approaches have explored multicomponent reactions under mild, catalyst-free conditions. researchgate.net For instance, the addition of ammonium fluoride (B91410) to various cyclic ketones has been shown to enable the efficient synthesis of cycloalkane-fused pyridines under mild, catalyst-free conditions. researchgate.net Although not directly forming a simple substituted pyridine from acyclic chains, these methods highlight the potential for catalyst-free strategies in constructing the pyridine heterocycle.

Direct Functionalization and Derivatization Approaches

The synthesis of substituted pyridines such as this compound can be approached through various methods that build upon a pre-existing pyridine core. These strategies include direct C-H activation, addition of organometallic reagents to carbonyl precursors, and cross-coupling reactions involving organoboron intermediates.

Direct C-H functionalization of pyridine rings is a highly sought-after strategy in organic synthesis as it offers an atom-economical pathway to complex molecules by avoiding the pre-functionalization of starting materials. rsc.org However, the intrinsic electronic properties of the pyridine ring present significant challenges. The electron-deficient nature of pyridine deactivates the ring towards electrophilic substitution and the nitrogen lone pair can coordinate to and deactivate metal catalysts. rsc.org

Regioselectivity is a major hurdle. C-H bonds at the C2 and C6 positions are the most acidic and are sterically accessible to the nitrogen atom, making them the most common sites for functionalization through directed metalation or transition-metal-catalyzed reactions. nih.govslideshare.net Functionalization at the C3 and C5 positions (meta-positions) is considerably more difficult to achieve selectively. nih.gov

Modern approaches to overcome this challenge involve the temporary conversion of the pyridine into a more electron-rich intermediate, which can then undergo regioselective electrophilic functionalization. nih.gov While a direct C5-alkylation of 2-methylpyridine (B31789) via a C-H deprotonation pathway to directly yield this compound is not a commonly reported method, the principles of sterically-controlled iridium-catalyzed borylation or other advanced C-H activation protocols represent potential, albeit complex, routes. nih.gov These advanced methods often require specialized ligands and catalysts to override the inherent reactivity patterns of the pyridine nucleus. nih.gov

A more conventional and highly effective method for synthesizing this compound involves the addition of an organometallic nucleophile to a suitable pyridine-based carbonyl precursor. The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. sigmaaldrich.commasterorganicchemistry.com

In a targeted synthesis of the title compound, the logical precursors would be 6-methylnicotinaldehyde (B1311806) (also known as 6-methylpyridine-3-carbaldehyde) and allylmagnesium bromide. The reaction proceeds via the nucleophilic addition of the allyl group from the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde. sigmaaldrich.com A subsequent aqueous workup protonates the resulting magnesium alkoxide to yield the final secondary allylic alcohol product.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability and reactivity of the Grignard reagent. orgsyn.orgnih.gov

Table 1: Typical Conditions for Grignard Addition to Pyridyl Aldehyde

| Parameter | Condition | Purpose |

| Grignard Reagent | Allylmagnesium bromide | Provides the nucleophilic allyl group. |

| Substrate | 6-Methylnicotinaldehyde | Electrophilic carbonyl component. |

| Solvent | Anhydrous Diethyl Ether or THF | Solubilizes reagents and stabilizes the Grignard reagent. orgsyn.org |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

| Workup | Aqueous acidic solution (e.g., NH₄Cl) | Protonates the alkoxide to form the alcohol and quenches excess Grignard reagent. |

This synthetic route is highly convergent and generally provides good yields, making it a preferred method for accessing such pyridyl carbinols. sigmaaldrich.comgoogleapis.com

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile platform for the synthesis of functionalized heteroaromatic compounds. A strategic sequence involving a Miyaura borylation followed by a Suzuki-Miyaura cross-coupling reaction can be effectively employed to construct this compound. organic-chemistry.orgorganic-chemistry.org

This multi-step approach would begin with a suitable halogenated precursor, such as 5-bromo-2-methylpyridine (B113479).

Miyaura Borylation: The first step involves the palladium-catalyzed cross-coupling of 5-bromo-2-methylpyridine with a boron-containing reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgresearchgate.net This reaction, typically catalyzed by a palladium complex such as PdCl₂(dppf) in the presence of a base like potassium acetate (KOAc), yields 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. researchgate.net This boronic ester is a stable, versatile intermediate that can be purified and used in subsequent reactions. mdpi.com

Suzuki-Miyaura Cross-Coupling: The purified pyridine-5-boronic acid pinacol (B44631) ester can then be coupled with a suitable electrophile containing the but-3-en-1-ol moiety. A potential coupling partner would be a protected form of 1-halobut-3-en-1-ol. The Suzuki coupling is also palladium-catalyzed and requires a base to activate the boronic ester for transmetalation to the palladium center. organic-chemistry.orgnih.gov This reaction forms the C-C bond between the pyridine ring and the butenol (B1619263) side chain. Subsequent deprotection of the alcohol would yield the target compound. Modifying the pyridine core with electron-withdrawing groups, such as a chlorine atom, has been shown to improve coupling efficiency in some cases. nih.gov

This sequence offers broad functional group tolerance and allows for the late-stage introduction of structural complexity. mdpi.comnih.gov

Reactivity and Advanced Chemical Transformations of this compound Derivatives

The structural motifs present in this compound—a secondary allylic alcohol and a pyridine ring—allow for a wide range of subsequent chemical transformations.

The secondary allylic alcohol functionality is particularly susceptible to a variety of oxidative reactions, which can lead to the formation of valuable synthetic intermediates like enones.

The 1,3-oxidative transposition of allylic alcohols, often referred to as the Babler-Dauben oxidation, is a powerful method for converting them into α,β-unsaturated carbonyl compounds (enones). nrochemistry.comwikipedia.org This reaction is particularly well-documented for tertiary allylic alcohols, but methodologies have been developed for its application to secondary allylic alcohols as well. worktribe.comresearchgate.net

The reaction of this compound would be expected to yield 4-(6-methylpyridin-3-yl)but-3-en-2-one. The mechanism proceeds through the initial formation of a chromate (B82759) ester between the alcohol and a chromium(VI) reagent, such as Pyridinium Chlorochromate (PCC). wikipedia.org This ester then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, which transposes the double bond and the oxygen atom. Subsequent oxidation of the rearranged intermediate by another equivalent of the oxidant yields the final enone product and a reduced chromium species. wikipedia.org

While stoichiometric amounts of toxic chromium reagents like PCC are traditionally used, modern variations aim to improve the sustainability of the reaction. wikipedia.org Catalytic systems have been developed that use only a small amount of a chromium salt (e.g., 5 mol% PCC) in conjunction with a stoichiometric co-oxidant, such as periodic acid (H₅IO₆), to regenerate the active chromium(VI) species in situ. wikipedia.orgworktribe.comresearchgate.net Other alternatives to chromium include systems based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in combination with a co-oxidant, or palladium-based catalysts. nrochemistry.comorganic-chemistry.orgfao.orgresearchgate.net For secondary allylic alcohols, controlling the reaction to favor rearrangement over simple oxidation to the corresponding ketone, 1-(6-methylpyridin-3-yl)but-3-en-1-one, can be a challenge. nrochemistry.com However, specific conditions have been developed, particularly for aromatic-substituted substrates, that yield the rearranged enone with high selectivity. worktribe.comresearchgate.net

Table 2: Reagent Systems for Oxidative Rearrangement of Aromatic Secondary Allylic Alcohols

| Reagent System | Co-oxidant / Conditions | Product Type | Typical Yield | Reference(s) |

| Pyridinium Chlorochromate (PCC) | Stoichiometric, DCM solvent | Enone/Aldehyde | >75% | wikipedia.org |

| Pyridinium Dichromate (PDC) | Stoichiometric, DCM or DMF solvent | Enone/Ketone | Good | nrochemistry.comresearchgate.net |

| PCC (catalytic, 5 mol%) | Periodic Acid (H₅IO₆) | (E)-α,β-unsaturated aldehyde | High | worktribe.comresearchgate.net |

| TEMPO | NaOCl or PhI(OAc)₂ | Aldehyde/Ketone | Good to Excellent | chem-station.comnih.gov |

| Pd(TFA)₂ | Air (O₂) in MTBE/H₂O | Enone/Enal | Moderate to Excellent | fao.orgresearchgate.net |

Oxidative Transformations

Regioselective Oxidation Methods

No specific studies on the regioselective oxidation of this compound were identified in the current literature. While general methods for the oxidation of allylic alcohols are known, their application to this particular substrate has not been reported.

Nucleophilic Substitution and Addition Reactions

Information regarding pyridine-catalyzed substitution reactions specifically involving this compound is not available. General mechanisms of pyridine catalysis in nucleophilic substitution are understood but cannot be directly applied to this compound without specific experimental data.

There is no available research detailing the electrophilic activation of the pyridine ring in this compound and its subsequent reactions.

Rearrangement Reactions

No literature was found describing the skeletal rearrangements of this compound.

Specific studies on the electrochemical rearrangements of this compound have not been reported.

Wittig Rearrangements for Homoallylic Alcohol Synthesis

No research articles or experimental data were found describing the synthesis of this compound through a Wittig rearrangement. The Wittig rearrangement is a well-established method for the synthesis of homoallylic alcohols from corresponding ethers. This reaction typically involves the organic-chemistry.orgslideshare.net-sigmatropic rearrangement of an allylic ether carbanion. However, the application of this methodology to produce this compound has not been reported in the reviewed literature.

Hydrogenation and Dehydrogenation Chemistry

There is no available information on the hydrogenation or dehydrogenation of this compound.

Hydrogenation: The catalytic hydrogenation of an unsaturated alcohol such as this compound would be expected to reduce the carbon-carbon double bond to yield the corresponding saturated alcohol, 1-(6-methylpyridin-3-yl)butan-1-ol. Further hydrogenation of the pyridine ring is also a possibility under more forcing conditions. However, no studies detailing the specific catalysts, reaction conditions, or outcomes for the hydrogenation of this compound have been published.

Dehydrogenation: The dehydrogenation of this compound would be anticipated to yield the corresponding ketone, 1-(6-methylpyridin-3-yl)but-3-en-1-one. This transformation is a common oxidation reaction for secondary alcohols. Nevertheless, a review of the scientific literature did not yield any reports on the dehydrogenation of this specific substrate, and therefore, no data on reaction conditions, catalysts, or yields can be provided.

Due to the lack of specific research on "this compound," the requested data tables and detailed research findings for the specified sections cannot be generated.

Iii. Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms

The formation of the carbon skeleton of 1-(6-Methylpyridin-3-yl)but-3-en-1-ol is typically achieved through the nucleophilic addition of an allyl organometallic reagent to 6-methylnicotinaldehyde (B1311806). The subsequent functionalization can target the hydroxyl group, the terminal alkene, or the pyridine (B92270) ring. The mechanisms governing these transformations are central to optimizing synthetic strategies.

Kinetic analyses of carbonyl allylation reactions provide fundamental insights into the reaction mechanism and the factors governing its efficiency. For the synthesis of this compound from 6-methylnicotinaldehyde and an allylating agent, such as allyltrichlorosilane, kinetic studies can elucidate the rate-determining step.

In related asymmetric allylations of aromatic aldehydes catalyzed by chiral N-oxides, a significant dependence on the electronic properties of the aldehyde has been observed. A Hammett plot for the allylation of substituted benzaldehydes yielded a positive ρ value of 1.18, indicating that the reaction is accelerated by electron-withdrawing substituents on the aromatic ring. acs.org This suggests that the nucleophilic attack of the allylating agent on the carbonyl carbon is the rate-determining step, as the transition state involves a buildup of negative charge on the carbonyl oxygen, which is stabilized by electron-withdrawing groups. acs.org Given that the pyridine ring in 6-methylnicotinaldehyde is inherently electron-deficient, this effect would likely contribute to a facile reaction.

Rate = k[Aldehyde][Allylating Agent][Catalyst]

The nature of the intermediates involved dictates the reaction pathway and stereochemical outcome. In the synthesis of this compound, organometallic species are the most critical intermediates.

Organometallic Species : The addition of the allyl group to 6-methylnicotinaldehyde relies on organometallic reagents like allylboranes, allylsilanes, or allylzinc compounds. acs.orgnih.govwikipedia.org These reagents serve as the source of the nucleophilic allyl anion equivalent. The reaction proceeds through a highly organized, six-membered cyclic transition state, as described by the Zimmerman-Traxler model. nih.govacs.orgopenochem.org This intermediate involves the aldehyde oxygen and the allylmetal coordinating to a shared metal center, which is pivotal for stereochemical control.

Zimmerman-Traxler Transition State : This model rationalizes the stereoselectivity of the reaction by proposing a chair-like transition state that minimizes steric interactions. openochem.org The aldehyde's substituent (the 6-methylpyridyl group) preferentially occupies a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions with the allyl group's substituents. nih.govacs.org This arrangement dictates the facial selectivity of the nucleophilic attack on the carbonyl and thus the absolute stereochemistry of the newly formed chiral center at C1.

Organopalladium Species : In subsequent functionalization reactions, such as a Mizoroki-Heck reaction involving the butenyl moiety, organopalladium intermediates are central. The catalytic cycle involves the oxidative addition of Pd(0) to an aryl halide, followed by coordination of the alkene and migratory insertion to form a new C-C bond. This carbopalladation step generates a σ-alkylpalladium(II) intermediate, which then undergoes β-hydride elimination to yield the final product and regenerate the catalyst. buecher.de

Radical intermediates are generally not involved in the primary synthesis of this molecule but can play a role in certain functionalization pathways of the pyridine ring, such as Minisci-type reactions or photochemical approaches that generate pyridinyl radicals. acs.org

Ligands and additives are powerful tools for modulating the reactivity, selectivity, and efficiency of both the synthesis and functionalization of this compound.

Chiral Ligands in Synthesis : For an enantioselective synthesis, chiral ligands are indispensable. These ligands coordinate to the metal center of the allylating agent or a Lewis acid catalyst, creating a chiral environment that differentiates between the two faces of the aldehyde. Examples include chiral phosphoric acids, BINOL derivatives, and chiral sulfoxides, which have been shown to induce high levels of enantioselectivity in carbonyl allylations. nih.govorganic-chemistry.orgresearchgate.net

Ligands in Functionalization : In transition-metal-catalyzed C-H functionalization of the pyridine ring, ligands are crucial for controlling regioselectivity. The strong coordinating ability of the pyridine nitrogen typically directs reactions to the C2 position. researchgate.net However, the use of specific bidentate ligands, such as 1,10-phenanthroline, can promote functionalization at the C3 position. These ligands are thought to weaken the Pd-N coordination through a trans-effect, allowing the catalyst to interact with the C3-H bond. beilstein-journals.orgnih.gov In Heck reactions, phosphine ligands like PPh₃ or bidentate ligands like DPPP influence the stability of palladium intermediates and can control regioselectivity. buecher.denih.gov

Role of Additives : Additives often play a critical role in facilitating the catalytic cycle. In many palladium-catalyzed cross-coupling reactions, silver or copper salts are used as additives. For instance, Ag₂CO₃ can act as both a base and a halide scavenger, promoting the formation of a more reactive, cationic palladium intermediate. beilstein-journals.org Bases are essential for neutralizing the acid generated during the reaction (e.g., HX in the Heck reaction) and regenerating the active Pd(0) catalyst. buecher.de

| Component | Type of Reaction | Role | Mechanistic Impact |

| Chiral Ligands | Asymmetric Allylation | Stereocontrol | Creates a chiral pocket, leading to diastereomeric transition states and enabling enantioselection. nih.gov |

| Phosphine Ligands | Heck Reaction | Catalyst Stabilization | Modulates electron density and steric environment at the metal center, affecting reactivity and selectivity. buecher.de |

| Bidentate N-Ligands | C-H Functionalization | Regiocontrol | Alters the coordination mode of the catalyst to the pyridine substrate, enabling distal C-H activation. beilstein-journals.org |

| Silver Salts | C-H Functionalization / Heck | Additive (Oxidant/Scavenger) | Acts as a halide scavenger to generate a more active cationic metal complex. chemrxiv.org |

| Bases (e.g., K₂CO₃) | Heck Reaction | Additive (Base) | Neutralizes acid byproduct (HX) and facilitates the reductive elimination step to regenerate the active catalyst. buecher.de |

Stereochemical Control and Diastereoselectivity in Synthesis

The carbon atom bearing the hydroxyl group (C1) in this compound is a stereocenter. Controlling its configuration is a primary challenge in the synthesis of this molecule. Without a chiral influence, the allylation of the prochiral 6-methylnicotinaldehyde results in a racemic mixture of (R) and (S) enantiomers.

Achieving stereocontrol relies on asymmetric synthesis, which can be accomplished using chiral reagents, catalysts, or auxiliaries. The most sophisticated methods employ a catalytic amount of a chiral substance to generate large quantities of an enantioenriched product. Chiral phosphoric acids and chiral Lewis acids complexed with ligands like BINOL have proven highly effective in catalyzing the enantioselective addition of allylboronates or allylsilanes to aldehydes. nih.govorganic-chemistry.org

The stereochemical outcome is rationalized by the formation of diastereomeric transition states. The chiral catalyst creates a specific three-dimensional environment that favors one transition state over the other, lowering its activation energy and leading to the preferential formation of one enantiomer.

The Zimmerman-Traxler model provides a robust framework for predicting diastereoselectivity when substituted allylating agents are used. nih.govacs.org It posits that the reaction proceeds through a six-membered, chair-like cyclic transition state where the substituents on both the aldehyde and the allylmetal reagent arrange themselves to minimize steric strain. openochem.orgresearchgate.net The largest substituent on the aldehyde (the pyridyl group) typically occupies a pseudo-equatorial position, and the geometry of the allylmetal reagent (E or Z) determines the syn or anti relationship between the newly formed stereocenters. While the synthesis of the title compound involves an unsubstituted allyl group, the principles of minimizing steric interactions within a constrained cyclic transition state remain the cornerstone of achieving high stereoselectivity. nih.gov

| Chiral System | Reaction Type | Predicted Outcome | Mechanistic Rationale |

| Chiral Phosphoric Acid Catalyst | Allylboration | High enantioselectivity (e.g., >95% ee) | Forms a chiral pocket through hydrogen bonding, directing the nucleophilic attack to one face of the aldehyde. nih.gov |

| (R)-BINOL-Ti Complex | Allylstannanation | High enantioselectivity for (R)-alcohol | The chiral Lewis acid complex activates the aldehyde and provides a rigid chiral environment. |

| Brown's Chiral Allylboranes | Allylboration | High enantioselectivity | The chiral ligand is covalently bound to the boron atom, creating a stoichiometric chiral reagent that reacts via a well-defined Zimmerman-Traxler transition state. harvard.edu |

Regioselectivity in Functionalization

The functionalization of this compound presents regioselectivity challenges due to the presence of multiple reactive sites: the pyridine ring, the terminal alkene, and the secondary alcohol. The outcome of a reaction is highly dependent on the reagents and conditions employed.

Alkene Functionalization :

Hydroboration-Oxidation : This two-step process functionalizes the terminal double bond to yield a diol. The hydroboration step is highly regioselective, following an anti-Markovnikov pattern. The boron atom adds to the less substituted carbon (C4), and the hydrogen adds to the more substituted carbon (C3). masterorganicchemistry.com This selectivity is driven by both steric factors (the bulky borane approaches the less hindered carbon) and electronic factors. Subsequent oxidation replaces the boron with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can further enhance this regioselectivity. periodicchemistry.com

Mizoroki-Heck Reaction : Coupling of the terminal alkene with an aryl halide can lead to two possible regioisomers: a linear (β) or branched (α) product. The regioselectivity is governed by a complex interplay of steric and electronic effects, as well as the specific catalytic system. Generally, electron-withdrawing groups on the alkene favor the linear product. The choice of ligands is critical; monodentate phosphine ligands often favor the linear isomer, whereas certain bidentate ligands, especially in combination with triflate electrophiles (a "cationic" pathway), can favor the branched isomer. buecher.denih.gov

Pyridine Ring Functionalization :

Directing effects of the pyridine nitrogen typically favor C-H functionalization at the C2 or C6 positions. researchgate.net However, the pre-existing substituents (methyl at C6 and the butenol (B1619263) side chain at C3) sterically hinder these positions and electronically modify the ring.

Transition-metal-catalyzed C-H activation can be directed to other positions with appropriate strategies. For example, as previously noted, specific bidentate ligands can promote C3-functionalization on an unsubstituted pyridine. beilstein-journals.org For the title compound, functionalization would likely be directed to the remaining C4 or C5 positions, with the outcome depending on the specific directing group strategy or catalyst system employed.

| Reaction | Target Site | Reagents | Regiochemical Outcome | Rationale |

| Hydroboration-Oxidation | C=C Double Bond | 1. 9-BBN; 2. H₂O₂, NaOH | Anti-Markovnikov: OH adds to C4 | Steric and electronic preference for boron addition to the terminal carbon. masterorganicchemistry.comperiodicchemistry.com |

| Heck Reaction | C=C Double Bond | Ar-Br, Pd(OAc)₂, PPh₃, Base | Predominantly linear (β) product | Insertion of palladium-aryl species occurs at the less substituted carbon (C4) to minimize steric hindrance. buecher.de |

| C-H Arylation | Pyridine Ring | Ar-I, Pd(OAc)₂, Ligand | C4 or C5 position | Regioselectivity is controlled by the choice of directing group or specialized ligand system to overcome the innate C2 preference. beilstein-journals.orgnih.gov |

Iv. Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for confirming the core structure of "1-(6-Methylpyridin-3-yl)but-3-en-1-ol".

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound", the expected proton signals would be:

Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine (B92270) ring. The substitution pattern will influence their specific chemical shifts and coupling patterns.

Vinyl Protons: Signals in the olefinic region (typically δ 5.0-6.0 ppm) for the three protons of the but-3-en-1-ol moiety. These will exhibit complex splitting patterns due to both geminal and vicinal coupling.

Carbinol Proton: A signal corresponding to the proton attached to the carbon bearing the hydroxyl group (-CHOH). Its chemical shift is variable and depends on factors like solvent and concentration.

Allylic Protons: Signals for the two protons on the carbon adjacent to the double bond.

Methyl Protons: A singlet in the upfield region (typically δ 2.0-2.5 ppm) corresponding to the methyl group on the pyridine ring. chemicalbook.com

Hydroxyl Proton: A broad singlet whose chemical shift is highly dependent on the solvent and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For "this compound", the expected signals would include:

Pyridine Ring Carbons: Five distinct signals in the aromatic region (typically δ 120-160 ppm).

Vinyl Carbons: Two signals in the olefinic region (typically δ 110-140 ppm).

Carbinol Carbon: A signal for the carbon atom bonded to the hydroxyl group (typically δ 60-80 ppm).

Allylic Carbon: A signal for the carbon adjacent to the double bond.

Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) for the methyl group. chemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.3 - 8.5 | - |

| Pyridine-H4 | 7.5 - 7.7 | - |

| Pyridine-H5 | 7.2 - 7.4 | - |

| Pyridine-C2 | 148 - 152 | - |

| Pyridine-C3 | 135 - 139 | - |

| Pyridine-C4 | 132 - 136 | - |

| Pyridine-C5 | 122 - 126 | - |

| Pyridine-C6 | 157 - 161 | - |

| CH₃-Pyridine | 2.4 - 2.6 | 20 - 25 |

| CH-OH | 4.8 - 5.0 | 68 - 72 |

| CH₂-CH=CH₂ | 2.5 - 2.7 | 40 - 44 |

| CH=CH₂ | 5.8 - 6.0 | 134 - 138 |

| CH=CH₂ | 5.0 - 5.2 | 116 - 120 |

| OH | Variable | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For "this compound", COSY would confirm the connectivity within the but-3-en-1-ol side chain by showing correlations between the vinyl protons, the allylic protons, and the carbinol proton. researchgate.netresearchgate.net It would also show correlations between the coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. sdsu.edu This allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, it would show correlations between the pyridine protons and the carbons of the side chain, confirming the point of attachment. science.gov

While ¹H and ¹³C are the most common nuclei studied, NMR can also be applied to other nuclei, such as ¹⁵N. For pyridine-containing compounds, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen can be sensitive to substitution on the pyridine ring and to coordination with metal centers, making it a useful probe for studying ligand-metal interactions in complexes involving "this compound".

Operando NMR spectroscopy allows for the real-time monitoring of chemical reactions as they occur within the NMR tube. cell.comphysicsworld.com This powerful technique can be used to study the kinetics and mechanism of the synthesis of "this compound" or its subsequent reactions. By acquiring NMR spectra at regular intervals during a reaction, it is possible to identify and quantify reactants, intermediates, and products, providing a detailed picture of the reaction progress. ru.nlnih.govresearchgate.net

X-ray Crystallography and X-ray Absorption Spectroscopy

While NMR spectroscopy provides detailed information about the structure of molecules in solution, X-ray crystallography offers a precise determination of the molecular structure in the solid state.

If a suitable single crystal of "this compound" can be grown, single-crystal X-ray diffraction can provide an unambiguous three-dimensional model of the molecule. carleton.edumdpi.com This technique yields precise bond lengths, bond angles, and torsional angles. carleton.edu For a chiral molecule like this, X-ray crystallography can also determine the absolute configuration of the stereocenter. The solid-state structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. mdpi.comnih.gov

Interactive Data Table: Expected Crystallographic Data Parameters

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Bond Lengths (Å) | Precise measurements of all covalent bonds |

| Bond Angles (°) | Precise measurements of all bond angles |

| Torsional Angles (°) | Information on the conformation of the molecule |

| Hydrogen Bonding | Identification of hydrogen bond donors and acceptors and their geometries |

X-ray Absorption Fine Structure (XAFS) for Catalytic Species

X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific element (the absorbing atom) within a material. nist.govxrayabsorption.org In the context of this compound, XAFS is not typically used to study the compound itself, but rather to characterize the metal-based catalytic species that may be employed in its synthesis, such as in asymmetric hydrogenation or cross-coupling reactions.

The XAFS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govtoray-research.co.jp

XANES: This region provides information about the oxidation state and coordination geometry of the catalytic metal center. nist.gov For instance, if a Ruthenium-based catalyst were used for the asymmetric synthesis of the alcohol, XANES could track changes in the Ru oxidation state during the catalytic cycle.

EXAFS: This region reveals details about the coordination environment, including the number, type, and distance of neighboring atoms surrounding the central metal atom. nih.govacs.org Analysis of the EXAFS spectrum could elucidate the coordination of the pyridine nitrogen or the hydroxyl oxygen of the substrate to the metal catalyst, providing mechanistic insights.

The ability to perform these measurements in situ allows researchers to observe the catalyst under actual reaction conditions, offering a dynamic view of its structure and function. youtube.com This is particularly valuable for understanding catalyst activation, deactivation, and the structure of key catalytic intermediates. osti.gov

Table 1: Application of XAFS in Catalytic Synthesis of this compound

| Technique | Information Obtained | Relevance to Synthesis |

|---|---|---|

| XANES | Oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the catalyst's metal center. | Monitors the electronic changes in the catalyst during the reaction, confirming its role in redox steps. |

| EXAFS | Coordination number, bond distances, and identity of atoms neighboring the metal center. | Provides a detailed structural model of the active catalytic species and how the substrate or ligands bind to it. |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are fundamental for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the alcohol's hydroxyl group. tutorchase.com The broadening is a result of intermolecular hydrogen bonding. pressbooks.pubopenstax.org

C-H Stretches: Absorptions above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) are indicative of the vinylic (=C-H) stretches of the butenyl group. libretexts.orglibretexts.org Aromatic C-H stretches from the pyridine ring also appear in this region. C-H stretches from the methyl group and other sp³ hybridized carbons will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.publibretexts.org

C=C Stretches: The terminal alkene C=C bond would show a stretching vibration around 1640-1680 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O Stretch: A C-O stretching vibration for the secondary alcohol would typically appear in the 1000-1300 cm⁻¹ range. tutorchase.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this compound, the C=C stretching of the alkene and the symmetric breathing modes of the pyridine ring would likely produce strong signals in the Raman spectrum. Combining IR and Raman data provides a more complete picture of the molecule's vibrational framework. biointerfaceresearch.comresearchgate.net

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| =C-H (Alkene) | Stretching | 3020 - 3100 | Medium |

| C-H (Pyridine) | Stretching | ~3050 | Medium-Weak |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium-Strong |

| C=C (Alkene) | Stretching | 1640 - 1680 | Medium-Weak |

| C=C, C=N (Pyridine) | Ring Stretching | 1400 - 1600 | Medium-Strong |

| C-O (Alcohol) | Stretching | 1000 - 1300 | Medium-Strong |

Mass Spectrometry (MS) Techniques (e.g., MALDI-TOF-MS, FAB-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. creative-proteomics.com It is indispensable for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For a relatively non-volatile and potentially fragile molecule like this compound, soft ionization techniques are preferred.

MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): MALDI is a soft ionization technique that allows for the analysis of large and non-volatile molecules. news-medical.netyoutube.com The analyte is co-crystallized with a matrix material, and a laser pulse vaporizes and ionizes the sample with minimal fragmentation. utoronto.ca This would be an effective method to determine the accurate molecular weight of this compound, yielding a prominent molecular ion peak ([M+H]⁺). nih.gov

FAB-MS (Fast Atom Bombardment Mass Spectrometry): FAB is another soft ionization technique where the sample is dissolved in a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Xenon). This also generates gaseous ions with minimal fragmentation, suitable for determining the molecular weight.

In addition to molecular weight determination, tandem MS (MS/MS) experiments can be performed to induce fragmentation. The resulting fragmentation pattern would provide structural information. Expected fragmentation pathways for this compound could include:

Loss of a water molecule (H₂O) from the alcohol. researchgate.net

Cleavage of the C-C bond adjacent to the hydroxyl group.

Fragmentation of the butenyl side chain.

Chiroptical Spectroscopy (e.g., Circular Dichroism, CD) for Enantiomeric Characterization

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as two enantiomers. Chiroptical spectroscopy is essential for studying these stereoisomers.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com Enantiomers, being non-superimposable mirror images, will produce CD spectra that are mirror images of each other. optica.orgnih.gov A racemic mixture, containing equal amounts of both enantiomers, is CD-silent. chromatographytoday.com

The application of CD spectroscopy to this compound would involve:

Absolute Configuration Determination: By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of an enantiomerically pure sample can be determined. acs.org

Enantiomeric Purity Analysis: The magnitude of the CD signal (the Cotton effect) is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov By creating a calibration curve with samples of known ee, the purity of an unknown sample can be accurately determined. chromatographytoday.com

The chromophores in the molecule, primarily the substituted pyridine ring, will give rise to the characteristic CD signals in the UV region. The spatial arrangement of the butenyl and hydroxyl groups relative to the pyridine ring dictates the sign and intensity of the Cotton effects, making CD a highly sensitive probe of the molecule's three-dimensional structure. mdpi.com

V. Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating reaction mechanisms, understanding electronic properties, and predicting the reactivity of molecules.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which helps in identifying the most probable reaction pathways. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes during a reaction.

For a molecule like 1-(6-Methylpyridin-3-yl)but-3-en-1-ol, DFT could be used to study various reactions, such as its synthesis or subsequent transformations. For instance, in a hypothetical nucleophilic addition reaction to the carbonyl precursor, 3-acetyl-6-methylpyridine, DFT could elucidate the trajectory of the nucleophile and the conformational changes in the substrate. Studies on related systems, such as the addition of carbenes to thioketones, have demonstrated that DFT can distinguish between stepwise and concerted mechanisms by locating intermediate and transition state structures. nih.gov In such a stepwise mechanism, a transient intermediate like a thiocarbonyl ylide could be identified. nih.gov

The table below illustrates hypothetical energy barriers for a reaction involving a pyridinyl compound, showcasing the type of data obtained from DFT calculations.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

| Product Formation | - | - |

Note: The data in this table is hypothetical and for illustrative purposes only.

DFT calculations provide detailed information about the electronic structure of a molecule, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the nature of chemical bonds. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can offer insights into charge delocalization and hyperconjugative interactions that contribute to molecular stability. researchgate.net

For this compound, an analysis of the molecular orbitals would reveal the regions most susceptible to electrophilic or nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the electron-rich pyridine (B92270) ring and the butenol (B1619263) side chain, while the Lowest Unoccupied Molecular Orbital (LUMO) would indicate regions that can accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity.

The following table presents hypothetical electronic properties for a pyridine derivative, as would be calculated using DFT.

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.8 D |

Note: The data in this table is hypothetical and for illustrative purposes only.

By analyzing the electronic structure and mapping reaction pathways, DFT can be used to predict the reactivity and selectivity of chemical reactions. For instance, in reactions with multiple possible outcomes, such as regioselective or stereoselective reactions, DFT can calculate the activation energies for each pathway. The pathway with the lowest activation energy is predicted to be the major product.

In the context of this compound, DFT could be used to predict the stereochemical outcome of reactions at the chiral center or the regioselectivity of reactions involving the butenyl group or the pyridine ring. For example, in a 1,3-dipolar cycloaddition reaction, DFT calculations can explain the observed regio- and stereoselectivity by analyzing the transition state energies of the different possible approaches of the reactants. researchgate.netmdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, a key component of molecular modeling, are used to study the time-dependent behavior of a molecular system. MD simulations provide insights into the conformational flexibility, solvation effects, and intermolecular interactions of molecules. researchgate.net

For this compound, MD simulations could be employed to study its conformational landscape in different solvents. This would reveal the preferred three-dimensional structures of the molecule and the dynamics of the flexible butenol side chain. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and biological activity. MD simulations have been used to study the behavior of various pyridine derivatives in solution, providing insights into their structural and dynamical properties. acs.orgresearchgate.net

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. researchgate.net These models are built using molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.

While no specific QSPR studies on this compound were found, this methodology is widely applied to pyridine derivatives to predict various properties. nih.govnih.gov For a series of related pyridyl alcohols, a QSPR model could be developed to predict properties such as solubility, boiling point, or reactivity based on descriptors like molecular weight, logP, and electronic parameters derived from DFT calculations. Such models are valuable in the rational design of new compounds with desired properties.

Vi. Advanced Applications in Chemical Synthesis and Materials Science

Development of Novel Catalytic Systems

The presence of both a nitrogen atom in the pyridine (B92270) ring and an oxygen atom in the alcohol group allows 1-(6-methylpyridin-3-yl)but-3-en-1-ol to function as a versatile ligand for various transition metals. This dual-coordination capability is central to its application in catalysis.

Ligand Design Based on Pyridyl Alcohols

Pyridyl alcohols are a significant class of ligands in the construction of transition metal catalysts, particularly for asymmetric synthesis. mdpi.com The compound this compound belongs to this family and can act as a bidentate ligand. Upon deprotonation, the resulting pyridinyl alcoholato ligand can interact with a metal center both covalently through the oxygen atom and via hemilabile coordination with the nitrogen atom. researchgate.net This hemilability, where the nitrogen-metal bond can reversibly dissociate, is a crucial feature that can enhance catalytic activity by opening a coordination site for substrate binding during a catalytic cycle.

The strong basicity of the alcoholato group, which stems from a lack of resonance stabilization of the anion, allows these ligands to form stable bridges between metal centers, facilitating the creation of polynuclear complexes. mdpi.comresearchgate.net The steric and electronic properties of the ligand, influenced by the methyl group on the pyridine ring and the butenyl chain, can be fine-tuned to control the activity and selectivity of the resulting catalyst. mdpi.com For instance, incorporating pyridinyl alcoholato ligands into Grubbs-type ruthenium catalysts has been shown to increase their thermal stability and lifetime in olefin metathesis reactions. mdpi.com

Table 1: Coordination Properties of Pyridyl Alcohol Ligands

| Feature | Description | Implication in Catalysis |

|---|---|---|

| Coordination Modes | Can act as a neutral (N, OH) or anionic (N, O⁻) ligand. nih.gov | Versatility in complexing with various metal ions. |

| Hemilability | The nitrogen-metal bond can reversibly dissociate. researchgate.net | Creates open coordination sites for substrate binding, potentially increasing catalytic turnover. |

| Bridging Capability | The strongly basic alcoholato group can bridge multiple metal centers. researchgate.net | Formation of stable polynuclear clusters with unique catalytic properties. |

| Chirality | The stereocenter at the alcohol carbon enables enantioselective catalysis. mdpi.com | Crucial for the synthesis of chiral organic compounds with high enantiomeric excess. |

Heterogeneous Catalysis and Immobilized Systems

While pyridyl alcohol-metal complexes are often used in homogeneous catalysis, there is significant potential for their application in heterogeneous systems to improve catalyst recovery and reusability. mdpi.com Immobilizing these complexes onto solid supports combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous ones.

One common strategy involves anchoring the ligand to a support material like silica or a polymer resin before complexation with the metal ion. For instance, pyridine-containing ligands have been successfully immobilized on silica to create rhodium catalysts for reactions like methanol carbonylation. cas.cz Another approach is the "direct knitting" strategy, where monomers already coordinated with a metal are polymerized to embed the catalytic complex within a hypercrosslinked polymer network. researchgate.net Such materials often exhibit high surface areas and thermal stability, making them robust catalysts for reactions like Suzuki-Miyaura and Heck couplings. researchgate.net The butenyl group in this compound offers a direct handle for covalent attachment to polymer supports through polymerization or other grafting techniques.

Precursors for Complex Synthetic Targets

The functional groups within this compound make it a useful building block for the synthesis of more complex molecules. The hydroxyl group can be transformed into a good leaving group, for example, through tosylation, which is often carried out in the presence of pyridine. stackexchange.comreddit.comechemi.com This transformation facilitates subsequent nucleophilic substitution reactions.

The terminal alkene is susceptible to a wide range of transformations, including olefin metathesis, hydroboration-oxidation, and epoxidation, allowing for further functionalization of the side chain. Furthermore, the pyridine ring itself can be modified through various C-H activation and cross-coupling reactions, a field where tailored pyridine-based ligands are essential for achieving high selectivity and efficiency. nih.gov The Prins reaction, which involves the reaction of a homoallylic alcohol with a carbonyl compound, represents another pathway for constructing complex carbohydrate-like frameworks from precursors with similar functionalities. mdpi.com

Role in Polymerization Chemistry

Transition metal complexes bearing pyridinyl alcoholato ligands have demonstrated significant activity as catalysts in olefin polymerization. mdpi.com The specific structure of the ligand, including the substituents on both the pyridine ring and the alcohol carbon, plays a critical role in determining the catalytic activity and the properties of the resulting polymer. researchgate.net

For example, cobalt complexes supported by pyridinyl alcoholato ligands are highly effective for the cis-1,4-polymerization of butadiene. Research has shown that increasing the bulkiness of the substituents on the ligand can lead to lower catalytic activity. mdpi.com Similarly, nickel and palladium complexes with (imino)pyridinyl alcoholato ligands have been used for the polymerization of norbornene, yielding polymers with high molecular weight. mdpi.com Group IV metals like titanium, zirconium, and hafnium, when complexed with bidentate pyridine-based ligands, are also active in olefin polymerization. mdpi.com The versatility of this compound, with its specific substitution pattern, makes it a candidate for creating catalysts with unique performance in these polymerization reactions.

Table 2: Pyridyl Alcohol Ligands in Olefin Polymerization

| Metal Center | Type of Polymerization | Ligand Type | Reference |

|---|---|---|---|

| Cobalt (Co) | cis-1,4-Polybutadiene | Pyridinyl alcoholato | mdpi.com |

| Nickel (Ni) | Norbornene Polymerization | (Imino)pyridinyl alcoholato | mdpi.com |

| Palladium (Pd) | Norbornene Polymerization | (Imino)pyridinyl alcoholato | mdpi.com |

| Zirconium (Zr) | Olefin Polymerization | Bidentate Pyridine Alcohol | mdpi.com |

| Titanium (Ti) | Olefin Polymerization | Bidentate Pyridine Alcohol | mdpi.com |

Molecular Recognition and Supramolecular Chemistry

The interplay of the hydroxyl group (a hydrogen bond donor) and the pyridine nitrogen (a hydrogen bond acceptor) in pyridyl alcohols drives their self-assembly into ordered supramolecular structures. acs.orgconicet.gov.ar In the solid state, chiral 2-pyridyl alcohols are known to form homochiral helical networks through intermolecular O–H···N hydrogen bonds. acs.org

The handedness of these supramolecular helices (i.e., whether they are right-handed, P-helices, or left-handed, M-helices) can be directly related to the molecular chirality of the alcohol. acs.orgconicet.gov.ar Specifically, a relationship has been observed between the O–C–C–N torsion angle of the molecule and the resulting helicity of the supramolecular chain. Molecules with a positive torsion angle tend to form P-helices, while those with a negative angle favor M-helices. acs.org This principle of transferring chirality from the molecular level to the supramolecular level is a key area of interest in crystal engineering. The specific geometry of this compound would dictate its preferred conformation and, consequently, the nature of its self-assembled structures, making it a target for studies in molecular recognition and the design of chiral materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(6-Methylpyridin-3-yl)but-3-en-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves allylation of aldehydes using allyl tributyl stannane under cobalt-catalyzed photoredox conditions. For example, substituted aldehydes react with allyl stannane to yield homoallylic alcohols, with yields ranging from 58–74% depending on steric and electronic effects. Optimization of solvent (e.g., dichloromethane), temperature (room temperature), and catalyst loading is critical. Characterization via -NMR and -NMR confirms regiochemistry, while mass spectrometry (e.g., ESI-MS) verifies molecular weight .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- NMR : -NMR detects allylic protons (δ 5.2–5.8 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad). -NMR identifies the pyridine ring carbons (δ 120–150 ppm) and the alcohol-bearing carbon (δ 65–70 ppm).

- Mass Spectrometry : ESI-MS typically shows a [M-OH] fragment (e.g., m/z 161.1 for related analogs).

- IR Spectroscopy : O-H stretch (~3200–3600 cm) and C=C stretch (~1640 cm) confirm functional groups .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases, leveraging the pyridine moiety’s potential as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be controlled, and what techniques validate enantiomeric purity?

- Methodological Answer : Enantioselective synthesis may employ chiral auxiliaries or catalysts (e.g., Sharpless epoxidation conditions). Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry determines enantiomeric excess. For example, (S)-1-(pyridin-3-yl)but-3-en-1-ol was used to synthesize (R)-nicotine, demonstrating the impact of stereochemistry on bioactivity .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like nicotinic acetylcholine receptors. QSAR studies correlate substituent effects (e.g., methyl vs. methoxy groups) with activity, guided by PubChem data and comparative analyses of pyridine derivatives .

Q. How do contradictory data on reaction yields arise in scaled-up syntheses, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from inefficient heat/mass transfer in large batches. Process optimization includes:

- Grignard Reaction Tuning : Adjusting stoichiometry (e.g., 1.2 eq of organometallic reagent) and solvent (THF vs. EtO).

- Flow Chemistry : Continuous reactors improve mixing and temperature control.

- In-line Analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .

Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?

- Methodological Answer :

- Flash Chromatography : Optimize mobile phase (e.g., cyclohexane/EtOAc/HAc, 95:5:1) to separate polar by-products.

- Crystallization : Use solvent pairs (hexane/EtOAc) to induce crystallization of the alcohol.

- Distillation : Short-path distillation under reduced pressure (e.g., 0.1 mmHg) minimizes thermal degradation .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer : Stability studies recommend:

- Storage : -20°C under argon, with desiccants to prevent hydroxyl group oxidation.

- Light Sensitivity : Amber vials to avoid photodegradation.

- pH Sensitivity : Buffered solutions (pH 6–8) prevent pyridine ring protonation/deprotonation .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Differences may arise from poor pharmacokinetics (e.g., rapid metabolism). Strategies include:

- Metabolite ID : LC-MS/MS identifies major metabolites (e.g., oxidized pyridine derivatives).

- Prodrug Design : Mask the hydroxyl group as an ester to improve bioavailability.

- Dosing Regimen : Adjust frequency based on half-life (t) from pharmacokinetic studies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.